11-(4-Methylphenyl)-10-pentylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one 11-(4-Methylphenyl)-10-pentylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Brand Name: Vulcanchem
CAS No.: 351160-89-9
VCID: VC0430788
InChI: InChI=1S/C21H24N2OS2/c1-3-4-5-13-25-21-22-19-18(16-7-6-8-17(16)26-19)20(24)23(21)15-11-9-14(2)10-12-15/h9-12H,3-8,13H2,1-2H3
SMILES: CCCCCSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1C4=CC=C(C=C4)C
Molecular Formula: C21H24N2OS2
Molecular Weight: 384.6g/mol

11-(4-Methylphenyl)-10-pentylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one

CAS No.: 351160-89-9

Main Products

VCID: VC0430788

Molecular Formula: C21H24N2OS2

Molecular Weight: 384.6g/mol

11-(4-Methylphenyl)-10-pentylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one - 351160-89-9

CAS No. 351160-89-9
Product Name 11-(4-Methylphenyl)-10-pentylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Molecular Formula C21H24N2OS2
Molecular Weight 384.6g/mol
IUPAC Name 11-(4-methylphenyl)-10-pentylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Standard InChI InChI=1S/C21H24N2OS2/c1-3-4-5-13-25-21-22-19-18(16-7-6-8-17(16)26-19)20(24)23(21)15-11-9-14(2)10-12-15/h9-12H,3-8,13H2,1-2H3
Standard InChIKey DHTQDMPAALSGIW-UHFFFAOYSA-N
SMILES CCCCCSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1C4=CC=C(C=C4)C
Canonical SMILES CCCCCSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1C4=CC=C(C=C4)C
PubChem Compound 1906169
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator